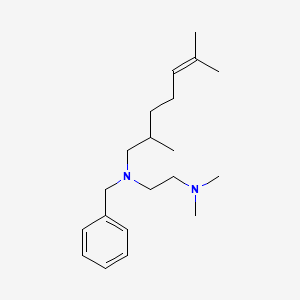

N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine, also known as QX-314, is a quaternary lidocaine derivative that has gained significant attention in recent years due to its potential as a local anesthetic. QX-314 is unique in that it is only active when introduced into cells via ion channels, allowing for targeted and precise pain relief.

Aplicaciones Científicas De Investigación

N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine has been primarily studied for its potential as a local anesthetic. It has been shown to be effective in blocking pain in animal models, including rodents and primates. N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is unique in that it only becomes active when introduced into cells via ion channels, allowing for targeted and precise pain relief. This makes it an attractive alternative to traditional local anesthetics, which can cause unwanted side effects.

Mecanismo De Acción

N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine works by blocking voltage-gated sodium channels in nerve cells. When introduced into cells via ion channels, N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine binds to the intracellular side of sodium channels and blocks the influx of sodium ions, preventing the depolarization of the cell and subsequent action potential. This effectively blocks the transmission of pain signals.

Biochemical and Physiological Effects:

N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine has been shown to be effective in blocking pain in animal models, including rodents and primates. It has also been shown to have a rapid onset of action and a long duration of effect. N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is unique in that it only becomes active when introduced into cells via ion channels, allowing for targeted and precise pain relief. This makes it an attractive alternative to traditional local anesthetics, which can cause unwanted side effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is its specificity for ion channels, allowing for targeted and precise pain relief. This can be useful in both clinical and research settings. However, one limitation is that N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine is not currently approved for clinical use, and more research is needed to determine its safety and efficacy in humans.

Direcciones Futuras

There are several potential future directions for N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine research. One area of interest is the development of new delivery methods, such as topical creams or patches, to make N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine more accessible for clinical use. Another potential direction is the investigation of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine as a treatment for chronic pain conditions, such as neuropathic pain. Additionally, more research is needed to determine the safety and efficacy of N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine in humans, which could lead to its approval for clinical use.

Métodos De Síntesis

N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine can be synthesized using a variety of methods, but the most common involves the reaction of 2,6-dimethyl-5-hepten-1-amine with benzyl chloride to form N-benzyl-2,6-dimethyl-5-hepten-1-amine. This compound is then reacted with N,N-dimethylethylenediamine and methyl iodide to form N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine.

Propiedades

IUPAC Name |

N'-benzyl-N'-(2,6-dimethylhept-5-enyl)-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2/c1-18(2)10-9-11-19(3)16-22(15-14-21(4)5)17-20-12-7-6-8-13-20/h6-8,10,12-13,19H,9,11,14-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEHPXXLAHOSLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CN(CCN(C)C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(2,6-dimethyl-5-hepten-1-yl)-N',N'-dimethyl-1,2-ethanediamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)

![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)

![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)

![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)

![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5120361.png)